N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
Dimethoxytrityl (DMT) Group
tert-Butyldimethylsilyl (TBDMS) Group
Isobutyryl Group
- Function : Protects guanine’s exocyclic amine during synthesis
- Stability : Resists ammonolysis at room temperature
- Removal : Concentrated ammonium hydroxide at 55°C (12–16 hr)
Table 2: Comparative protecting group properties
| Group | Position | Protection | Deprotection | Key Reference |
|---|---|---|---|---|
| DMT | 5′-OH | Acid-labile | Weak acid (pH 1–2) | |
| TBDMS | 2′-OH | Base-stable | Fluoride ions | |
| Isobutyryl | N2-guanine | Acyl | Hot NH4OH |
The orthogonal stability profiles of these groups enable sequential deprotection—first DMT removal for chain elongation, followed by final TBDMS and isobutyryl cleavage during oligonucleotide workup.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQBZNFPUNWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silyl Protection of 4'-Hydroxyl
The 4'-hydroxy group is protected with TBDMS using:
- Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).
- Conditions : Room temperature, 12–24 hours.
- Yield : ~85–90% for analogous silylation reactions.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | TBDMSCl, imidazole, DMF | TBDMS protection at 4'-OH | 85–90% |
Trityl Protection at 5'-Position
The 5'-hydroxy is protected with bis(4-methoxyphenyl)phenylmethyl (DMT) group via:
- Reagents : 4,4'-Dimethoxytrityl chloride (DMTCl), pyridine.
- Conditions : Anhydrous dichloromethane (DCM), 0°C to RT, 2–4 hours.
- Yield : ~70–80% for similar DMT protections.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 2 | DMTCl, pyridine, DCM | DMT protection at 5'-OH | 70–80% |
Purine Base Installation
The 6-oxo-1H-purin-2-yl group is introduced via:
Glycosylation Reactions
Coupling of the oxolan intermediate with a purine base precursor:
- Reagents : 6-Chloropurine, Pd catalysts, or Mitsunobu reagents (e.g., DIAD, PPh₃).
- Conditions : Polar aprotic solvents (DMF, THF), 60–80°C, 6–12 hours.
- Yield : 50–65% for analogous purine couplings.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 3 | 6-Chloropurine, Pd catalyst, DMF | Purine base coupling | 50–65% |
Amide Coupling at N2 Position
The 2-methylpropanamide group is attached via:
Acylation with 2-Methylpropanoyl Chloride
- Reagents : 2-Methylpropanoyl chloride, triethylamine (TEA), DCM.
- Conditions : 0°C to RT, 2–4 hours.
- Yield : 75–85% for analogous amide formations.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 4 | 2-Methylpropanoyl chloride, TEA, DCM | N2 acylation | 75–85% |
Deprotection and Final Purification
TBDMS Removal
Selective deprotection of the silyl group using:
- Reagents : Tetrabutylammonium fluoride (TBAF), THF.
- Conditions : RT, 1–2 hours.
- Yield : >90% for TBDMS deprotection.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 5 | TBAF, THF | TBDMS deprotection | >90% |
DMT Removal
Trityl group cleavage with:
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 6 | 80% AcOH/H₂O | DMT deprotection | >95% |
Key Challenges and Optimization
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | Mitsunobu glycosylation | 50–65% | High stereocontrol | Low scalability |
| B | Pd-catalyzed coupling | 60–70% | Mild conditions | Expensive catalysts |
| C | Stepwise protection | 70–80% | Flexibility | Multiple steps |
Industrial Scalability
- Continuous Flow Synthesis : Reduces reaction times for TBDMS protection (e.g., 2 hours vs. 12 hours in batch).
- Automated Purification : Preparative HPLC for final product isolation.
Research Findings
Chemical Reactions Analysis
Types of Reactions
“N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group in the purinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxyphenyl and phenylmethoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The purinyl group suggests that it may interact with nucleic acids or enzymes involved in nucleotide metabolism.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of “N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The purinyl group suggests that it may inhibit or activate enzymes involved in nucleotide metabolism, while the other functional groups may modulate its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of nucleoside phosphoramidites and intermediates used in oligonucleotide therapeutics. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Analytical Comparison of Related Compounds
*Yields inferred from analogous synthetic routes in –4.
Key Findings from Comparative Analysis
Protecting Group Strategies :
- The TBDMS group in the target compound offers superior steric protection compared to benzoylsulfanyl (compound 21) or sulfanylmethyl-DMT (compound 35), reducing premature deprotection during synthesis .
- DMT groups are universally used for 5'-OH protection but require acidic cleavage, which may destabilize acid-sensitive modifications .
Functional Group Reactivity :
- Free 3'-hydroxy in the target compound enables direct phosphoramidite coupling, whereas thiophosphate-modified analogs (e.g., compound 35) require post-synthetic oxidation for backbone stabilization .
- Thio-modified compounds (e.g., 21, 35) exhibit enhanced nuclease resistance but may reduce binding affinity to RNA targets .
Analytical Consistency :
- LC/MS and NMR data across analogs confirm structural fidelity, with molecular ion peaks (M+H) aligning with theoretical values (±0.3 Da) .
- 31P NMR shifts for phosphoramidite-containing compounds (e.g., 35) resolve at δ 149–151 ppm, distinct from thiophosphate signals (δ 55–57 ppm) .
Synthetic Challenges :
Biological Activity
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its intricate structure and potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 788 g/mol. It features various functional groups, including methoxy, amide, and purine derivatives, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit proteins like Mcl-1, which play a significant role in cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .
- Modulation of Signaling Pathways : The presence of specific functional groups allows the compound to interact with various cellular signaling pathways, potentially altering cellular responses to stress and promoting cell death in malignant cells.
- Reactivity with Nucleic Acids : The purine base structure suggests potential interactions with nucleic acids, which could affect gene expression and cellular replication processes .
Anticancer Properties
Several studies have explored the anticancer properties of related compounds. For instance:
- Case Study : A study involving a similar purine derivative demonstrated significant cytotoxic effects on ovarian cancer cell lines (IGROV1-R10). The compound was shown to enhance the effectiveness of existing chemotherapeutics by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Preliminary investigations suggest that the compound exhibits antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although detailed mechanisms remain to be elucidated.
Summary of Biological Activities
Research Findings
- Synthesis and Evaluation : The synthesis process involves multiple steps that allow for the introduction of various functional groups. These modifications are crucial for enhancing biological activity and optimizing therapeutic potential.
- Pharmacological Studies : Ongoing pharmacological studies aim to clarify the compound's pharmacokinetics and pharmacodynamics, which are essential for understanding its therapeutic window and safety profile.
- Molecular Dynamics Simulations : Recent simulations have provided insights into how the compound interacts at the molecular level with target proteins, suggesting a favorable binding affinity that could be leveraged for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
